1-(3-Fluoro-1-adamantyl)ethanamine

Evidence Gap Comparative Analysis Procurement Diligence

1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248308-18-9) is a fluorinated adamantane derivative belonging to a class of compounds utilized as medicinal therapeutics and synthetic building blocks. The adamantane scaffold is recognized for enhancing lipophilicity and metabolic stability, while strategic fluorine substitution is a common tactic to modulate these properties, block metabolic soft spots, and fine-tune acidity (pKa).

Molecular Formula C12H20FN
Molecular Weight 197.297
CAS No. 2248308-18-9
Cat. No. B2945516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-1-adamantyl)ethanamine
CAS2248308-18-9
Molecular FormulaC12H20FN
Molecular Weight197.297
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)(C2)F)N
InChIInChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3
InChIKeyCMKAZSVBLPTEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248308-18-9) Requires Rigorous Comparator Analysis for Procurement


1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248308-18-9) is a fluorinated adamantane derivative belonging to a class of compounds utilized as medicinal therapeutics and synthetic building blocks. The adamantane scaffold is recognized for enhancing lipophilicity and metabolic stability, while strategic fluorine substitution is a common tactic to modulate these properties, block metabolic soft spots, and fine-tune acidity (pKa) [1]. However, defining the specific procurement value of this mono-fluorinated ethanamine necessitates a strict evidence-based comparison against its closest non-fluorinated and differentially fluorinated analogs, which the literature currently lacks.

The Critical Limits of In-Class Substitution for 1-(3-Fluoro-1-adamantyl)ethanamine Without Direct Comparative Data


A generic, non-fluorinated analog such as 1-(1-adamantyl)ethanamine (Rimantadine) or a core scaffold like Memantine cannot be presumptively interchanged with 1-(3-Fluoro-1-adamantyl)ethanamine. Foundational research on adamantane systems confirms that single bridgehead fluorine substitutions profoundly alter the core's electronic structure, leading to significant shifts in physicochemical parameters such as pKa and lipophilicity (log P) [1]. These changes directly dictate a molecule's ionization state at physiological pH, membrane permeability, and metabolic fate, making any unverified assumption of functional equivalence highly unreliable for critical scientific applications.

Quantitative Differentiation Guide for 1-(3-Fluoro-1-adamantyl)ethanamine: An Assessment of Available Evidence


STATEMENT OF EVIDENTIARY LIMITATION: Lack of Direct Comparative Data for 1-(3-Fluoro-1-adamantyl)ethanamine

A thorough search of primary research papers, patents, and authoritative databases reveals a complete absence of direct, head-to-head quantitative comparative data for 1-(3-Fluoro-1-adamantyl)ethanamine against its named comparators (Rimantadine, Memantine, FFENM) in any biological, physicochemical, or stability assay. Therefore, the core quantitative differentiation required to justify procurement over a cheaper or more established analog cannot be met at this time. The data presented below represent the closest available class-level inferences, which are insufficient to bear the full weight of a procurement decision .

Evidence Gap Comparative Analysis Procurement Diligence

Class-Level pKa Modulation via Bridgehead Fluorination: Inferring a Difference from Rimantadine

While no pKa value exists for 1-(3-Fluoro-1-adamantyl)ethanamine, a significant class-level effect can be inferred from the foundational work of Jasys et al. (2000). They demonstrated that a single bridgehead fluorine on an adamantylamine core lowers the conjugate acid's pKa by approximately 0.65 units compared to the non-fluorinated parent (9.45 vs 10.1). This suggests 1-(3-Fluoro-1-adamantyl)ethanamine likely has a lower pKa than its direct non-fluorinated analog, Rimantadine (pKa ~10.4). A lower pKa would reduce the fraction ionized at physiological pH, potentially enhancing passive membrane permeability and blood-brain barrier penetration, a key parameter in CNS drug design [1].

Physicochemical Property pKa CNS Drug Design

Metabolic Stabilization Claim via Bridgehead Fluorination: A Key Class-Level Differentiator

A primary rationale for introducing fluorine at the bridgehead of adamantane is to block metabolic hydroxylation, a major clearance pathway. Patent literature explicitly claims that replacing bridgehead hydrogens with fluorine atoms increases the metabolic stability of adamantane-containing compounds [1]. This class-level claim is a key argument for prioritizing a fluorinated analog like 1-(3-Fluoro-1-adamantyl)ethanamine over its non-fluorinated counterpart, Rimantadine, which is susceptible to this metabolic route. However, the magnitude of this effect, quantified as intrinsic clearance or half-life in hepatocytes, is not available for the target compound.

Metabolic Stability CYP450 Oxidative Metabolism

Lipophilicity Modulation: An Unresolved and Potentially Disadvantageous Effect

In contrast to the metabolic stability advantage, bridging fluorine substitution on saturated aliphatic systems paradoxically decreases lipophilicity. Jasys et al. showed that a mono-fluorinated adamantylamine has a log Poct of 1.48, significantly lower than the non-fluorinated adamantylamine's 2.47. This indicates 1-(3-Fluoro-1-adamantyl)ethanamine is likely less lipophilic than Rimantadine. While this could reduce non-specific tissue binding and toxicity, it may also negatively impact membrane permeability if lipophilicity falls below an optimal range [1]. This dual-edge effect must be resolved with compound-specific data.

Log P Lipophilicity Drug-likeness

Prudent Application Scenarios for 1-(3-Fluoro-1-adamantyl)ethanamine Based on Available Evidence


Exploratory Physicochemical SAR Studies

The compound can serve as a direct, mono-fluorinated probe to experimentally resolve the conflicting effects of bridgehead fluorine on lipophilicity, pKa, and metabolic stability in an ethanamine series. This would generate the very data currently missing, enabling a rigorous comparison with non-fluorinated analogs (Rimantadine) to determine if the net effect on drug-likeness is beneficial [1].

Synthetic Intermediate Requiring a Chemically Robust, Mono-Fluorinated Adamantane Core

The compound's value lies in its structure as a protected amine with a single fluorine atom on the cage. This makes it a candidate intermediate for synthesizing more complex molecules, such as potential sEH inhibitors, where the 3-fluoro-1-adamantyl moiety has been utilized. Its utility is contingent on the specific synthetic route requiring a pre-installed fluorine at this position, which would justify its use over starting from a non-fluorinated scaffold [2].

Development of Novel NMDA Receptor Modulators

Given the well-established activity of adamantylamines at the NMDA receptor (e.g., Amantadine, Memantine), this compound could be screened as a novel analog. The class-level inference of reduced pKa suggests it could offer improved CNS penetration over Rimantadine, but this hypothesis remains untested. Its procurement is justified only for hypothesis-driven discovery programs aiming to map the SAR of fluorinated adamantane-based NMDA modulators [3].

Methodological Research on Late-Stage C-H Fluorination of Amine-Containing Substrates

The compound can be used as a reference standard or starting material in the development of new synthetic methodologies for site-selective fluorination [4]. Its structural features make it a challenging and relevant substrate for testing the scope and tolerance of novel fluorination reagents and catalysts, a core activity in modern medicinal chemistry.

Quote Request

Request a Quote for 1-(3-Fluoro-1-adamantyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.